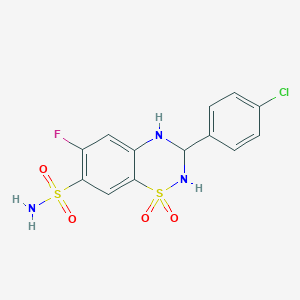
2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C13H11ClFN3O4S2 and its molecular weight is 391.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Anticancer Potential
Research on novel sulfonamide derivatives, including compounds structurally related to 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide, has shown promising results in the context of anticancer activity. Specifically, studies have demonstrated the synthesis of sulfonamide derivatives with various moieties that exhibit in vitro anticancer activity against breast and colon cancer cell lines. Among these compounds, certain derivatives have been highlighted for their potent cytotoxic effects against cancer cells, comparable or superior to reference drugs like 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Anti-inflammatory and Analgesic Properties
Further research has explored the anti-inflammatory and analgesic properties of quinazolinone derivatives, including compounds with a structural basis akin to the mentioned sulfonamide. These studies have synthesized derivatives that were screened for potential anti-inflammatory and analgesic activities, suggesting the versatility and therapeutic potential of these compounds in managing pain and inflammation (Farag et al., 2012).
Antiviral Applications
Investigations into the antiviral efficacy of sulfonamide-based compounds have led to the synthesis of derivatives with potential activity against viruses like the tobacco mosaic virus. These studies provide insights into the structural requirements and functional modifications necessary to enhance antiviral properties, expanding the potential therapeutic applications of these compounds (Chen et al., 2010).
Kinetic and Mechanistic Studies
The reactivity and catalytic properties of related compounds have been explored through kinetic and mechanistic studies. Such research has implications for understanding the fundamental chemical properties of these compounds and their potential applications in catalysis and synthetic chemistry. For example, studies on oxorhenium(V) oxazoline complexes offer insights into oxygen atom transfer reactions, highlighting the diverse reactivity and application spectrum of sulfonamide derivatives (Arias, Newlands, & Abu‐Omar, 2001).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O4S2/c14-8-3-1-7(2-4-8)13-17-10-5-9(15)11(23(16,19)20)6-12(10)24(21,22)18-13/h1-6,13,17-18H,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYUWDTZXPRAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

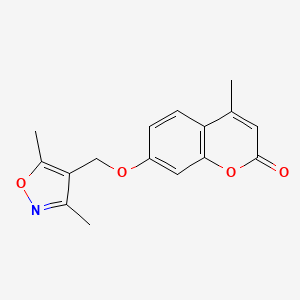

![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)
![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea](/img/structure/B2717163.png)
![ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B2717165.png)
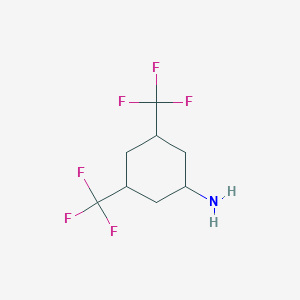
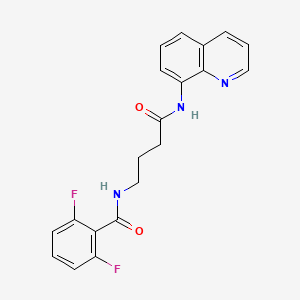
![N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2717175.png)
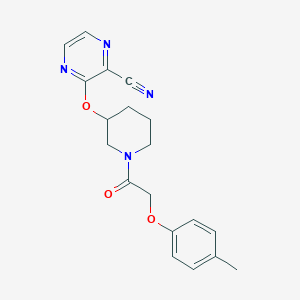
![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)
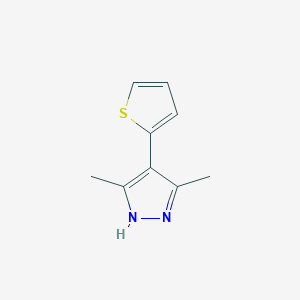
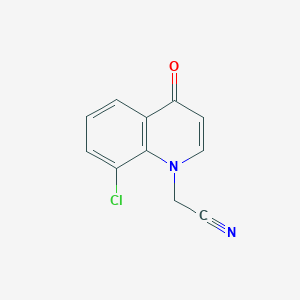
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)